ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate
Description
Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate is a substituted imidazole derivative characterized by two cyano (-CN) groups at positions 4 and 5 of the imidazole ring and an ethyl acetate moiety at position 1 (N1). Key properties include:
- Molecular Formula: C₉H₈N₄O₂ (calculated based on structural analysis).
- Molecular Weight: ~204.19 g/mol.
- Purity: Available commercially at 95% purity .
The imidazole core is a five-membered aromatic ring with two nitrogen atoms, making it a versatile scaffold for functionalization. The dicyano substituents increase the compound’s polarity and stability, while the ethyl ester group improves solubility in organic solvents, facilitating synthetic modifications.
Properties
IUPAC Name |
ethyl 2-(4,5-dicyanoimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)5-13-6-12-7(3-10)8(13)4-11/h6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBEGQDFJLUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=C1C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4,5-dicyanoimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate has shown potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0046 |
| Pseudomonas aeruginosa | 0.012 |
These results indicate a strong efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.3 |
| MCF-7 (breast cancer) | 15.7 |
| A549 (lung cancer) | 20.5 |
The compound's mechanism of action includes enzyme inhibition, particularly targeting kinases involved in cancer progression.
Enzyme Inhibition
Research has identified this compound as a potential inhibitor of specific enzymes such as fibroblast growth factor receptors (FGFR), which are crucial for tumor growth and metastasis. This inhibition can lead to decreased tumor size and increased apoptosis in treated cells.
Material Science
In addition to its biological applications, this compound is utilized in developing advanced materials, including polymers and catalysts. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed promising results against several bacterial strains. The study highlighted its potential as an effective agent in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Efficacy
In a notable xenograft model study involving breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis confirmed increased apoptosis within the tumors of treated groups.
Mechanism of Action
The mechanism of action of ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its derivatives can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups: The dicyano groups in the target compound enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, halogenated derivatives (e.g., 154082-06-1) exhibit stability under harsh conditions, suitable for agrochemicals . Aryl-substituted derivatives (e.g., Compound C in ) show increased lipophilicity, enhancing membrane permeability in antimicrobial applications .
Synthetic Accessibility: The target compound’s synthesis likely involves cyanation of pre-formed imidazole rings or direct assembly using cyano-containing precursors. In contrast, halogenated derivatives are often synthesized via electrophilic halogenation .
Biological Activity
Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
This compound is synthesized through the reaction of ethyl acetate with 4,5-dicyanoimidazole. The imidazole ring is a crucial structural feature that contributes to the compound's biological activity. The presence of cyano groups enhances the electron-withdrawing properties of the imidazole, which may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0046 |
| Pseudomonas aeruginosa | 0.012 |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of this compound. The compound was tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.3 |
| MCF-7 (breast cancer) | 15.7 |
| A549 (lung cancer) | 20.5 |
The IC50 values suggest that this compound possesses moderate to strong antiproliferative activity against these cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer cell proliferation. For instance, it may inhibit the fibroblast growth factor receptor (FGFR), which is crucial for tumor growth and metastasis .
- Reactive Oxygen Species (ROS) Production : this compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase in cancer cells, preventing their division and proliferation .
Case Studies
A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis in treated tumors, supporting the compound's anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate, and how do reaction conditions influence yield?
- The compound is synthesized via cyclocondensation of diaminomaleonitrile with triethyl orthoformate to form the 4,5-dicyanoimidazole core, followed by alkylation with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF). Yields depend on solvent polarity, temperature (optimized at 60–80°C), and stoichiometric ratios of reagents . Alternative methods involve oxazolone ring-opening reactions with alcohols, though this may introduce competing pathways requiring careful pH control .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include the imidazole C-H proton (~δ 7.5–8.0 ppm) and ester carbonyl carbons (~δ 165–170 ppm). The dicyano groups deshield adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy : CN stretches (~2200–2250 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) resolve anisotropic displacement parameters and validate molecular geometry. Hydrogen-bonding networks in the crystal lattice can be analyzed using ORTEP visualizations .
Advanced Research Questions
Q. How can mechanistic studies clarify competing pathways during imidazole ring formation?
- Isotopic labeling (e.g., 15N in diaminomaleonitrile) and kinetic studies reveal that cyclocondensation proceeds via a two-step mechanism: initial formation of a hemiaminal intermediate, followed by dehydration. Competing side reactions, such as over-alkylation at the imidazole N1 position, are mitigated by slow addition of alkylating agents . DFT calculations (e.g., Gaussian) model transition states and identify rate-limiting steps, such as nucleophilic attack by the imidazole nitrogen on the electrophilic ester .
Q. How should researchers reconcile conflicting data on reaction yields reported in different studies?
- Discrepancies often arise from impurities in starting materials (e.g., residual moisture in diaminomaleonitrile) or variations in workup procedures (e.g., column chromatography vs. recrystallization). Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are recommended. For example, yields drop from 75% to <50% if the reaction mixture exceeds 90°C due to ester hydrolysis .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Molecular docking (AutoDock) and molecular dynamics simulations assess steric and electronic effects of the dicyanoimidazole moiety on reactivity. The electron-withdrawing cyano groups activate the imidazole C2 position for nucleophilic attack, while the ester group’s electron density influences regioselectivity. QSAR models correlate substituent effects (e.g., replacing ethyl with bulkier esters) with reaction rates .
Q. What strategies optimize structural modifications for enhanced bioactivity while maintaining stability?
- Ester Group Modifications : Replacing ethyl with propargyl esters introduces alkyne handles for click chemistry, enabling bioconjugation without destabilizing the imidazole core .
- Substituent Effects : Introducing electron-donating groups (e.g., methoxy) at the imidazole C4 position increases π-stacking interactions in drug-target complexes, as shown in docking studies with proteins like kinases . Stability under physiological conditions is validated via HPLC-UV degradation assays (pH 7.4 buffer, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
